N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide is a synthetic organic compound belonging to the triazine class. This compound has unique chemical and physical properties that make it valuable in various scientific research fields, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves a multi-step reaction. The first step includes the formation of the triazine core, followed by introducing the dimethylamino and pyrrolidinyl groups. The final step involves the incorporation of the trifluoromethylbenzamide moiety. Reagents such as cyanuric chloride, dimethylamine, pyrrolidine, and 4-(trifluoromethyl)benzoic acid are commonly used. The reactions are carried out under controlled conditions, such as low temperature and inert atmosphere, to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but is optimized for scale, efficiency, and cost-effectiveness. Large-scale reactors and continuous flow systems are often employed to ensure consistent quality and high throughput.
Types of Reactions
This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Each reaction type depends on the reaction conditions and the reagents used.
Common Reagents and Conditions
Oxidation: : Typically involves oxidizing agents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: : Reducing agents such as sodium borohydride or lithium aluminum hydride are employed, often under mild conditions.
Substitution: : Common reagents include nucleophiles like ammonia or secondary amines, conducted under neutral or slightly basic conditions.
Major Products Formed
The primary products formed depend on the specific reaction. For example, oxidation may yield oxidized derivatives, reduction may lead to reduced forms, and substitution reactions can produce various substituted triazine derivatives.
Scientific Research Applications
N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide has several research applications:
Chemistry: : Used as a reagent or intermediate in synthesizing complex molecules.
Biology: : Studied for its potential interactions with biological molecules like proteins and nucleic acids.
Medicine: : Investigated for its potential pharmacological activities, such as enzyme inhibition or antimicrobial properties.
Industry: : Utilized in developing specialty chemicals and materials due to its unique properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. These interactions often involve binding to active sites or modulating biochemical pathways. The exact mechanism depends on the application and the target molecule.
Comparison with Similar Compounds
Compared to other similar compounds, N-((4-(dimethylamino)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)-4-(trifluoromethyl)benzamide is unique due to its combination of the triazine core with the trifluoromethylbenzamide group. This structure imparts distinct chemical and physical properties, making it versatile for various applications. Similar compounds include other triazine derivatives, such as:
N-((4-(dimethylamino)-6-methyl-1,3,5-triazin-2-yl)methyl)benzamide
N-(4-(dimethylamino)-6-chloro-1,3,5-triazin-2-yl)benzamide
Properties
IUPAC Name |
N-[[4-(dimethylamino)-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl]methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N6O/c1-26(2)16-23-14(24-17(25-16)27-9-3-4-10-27)11-22-15(28)12-5-7-13(8-6-12)18(19,20)21/h5-8H,3-4,9-11H2,1-2H3,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXNUTKVAJRNDJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N2CCCC2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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